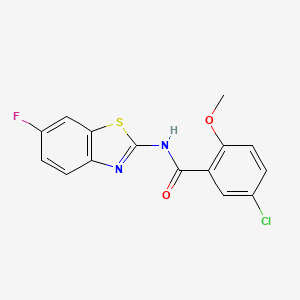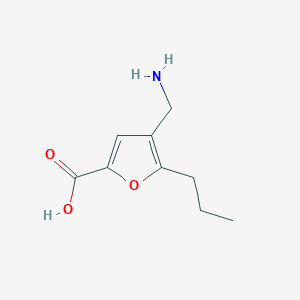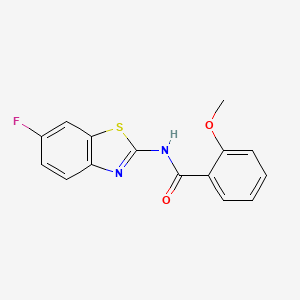
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both chloro and fluoro substituents in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorination: The chloro substituent is introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced by methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-ethoxybenzamide
- 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-hydroxybenzamide
Uniqueness
The uniqueness of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C15H10ClFN2O2S |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-12-5-2-8(16)6-10(12)14(20)19-15-18-11-4-3-9(17)7-13(11)22-15/h2-7H,1H3,(H,18,19,20) |
InChI Key |
CVPKFQYDKVHCSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid](/img/structure/B11495205.png)


![3-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11495231.png)
![N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B11495232.png)

![{4-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11495240.png)
![1-(3,4-Diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11495251.png)
![N-benzyl-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11495253.png)
![2-amino-4-(4-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11495256.png)
![N-[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11495281.png)
![(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone](/img/structure/B11495294.png)

![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495306.png)
